molecular formula C5H6N2O2 B372468 3-Methoxypyridazine 1-oxide CAS No. 23200-93-3

3-Methoxypyridazine 1-oxide

Cat. No.: B372468
CAS No.: 23200-93-3
M. Wt: 126.11g/mol
InChI Key: KGNNVJIJXBMLAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridazine 1-oxide typically involves the oxidation of 3-methoxypyridazine. One common method is the use of peroxides or other oxidizing agents under controlled conditions to achieve the desired oxidation state .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypyridazine 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridazine derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

3-Methoxypyridazine 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxypyridazine 1-oxide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methoxy-1-oxidopyridazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-3-2-4-7(8)6-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNVJIJXBMLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=N[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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